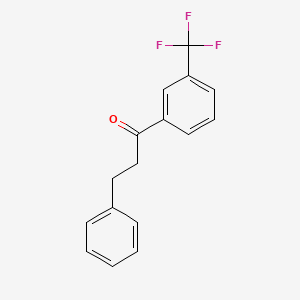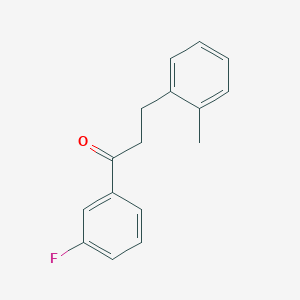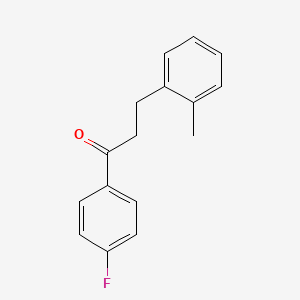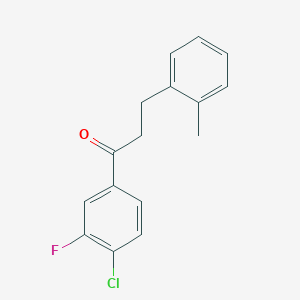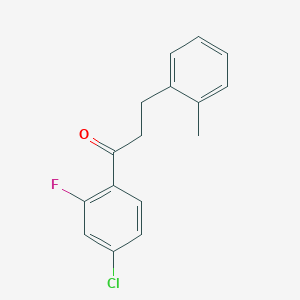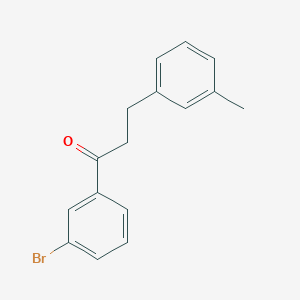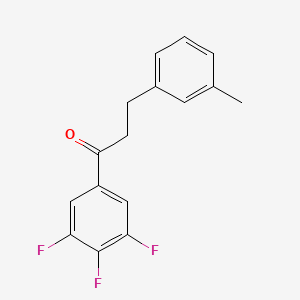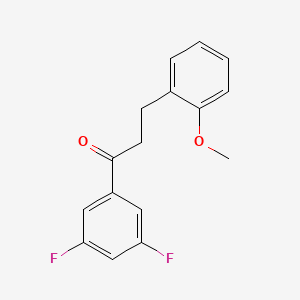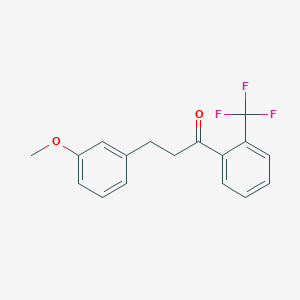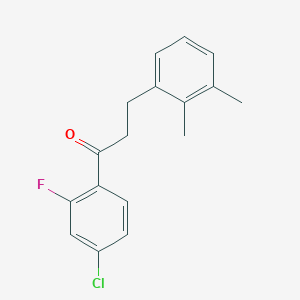
4'-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Chloro-3-(2,3-dimethylphenyl)-2’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro group at the 4’ position, a dimethylphenyl group at the 3 position, and a fluoro group at the 2’ position on the propiophenone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3-(2,3-dimethylphenyl)-2’-fluoropropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,3-dimethylbenzene is reacted with 4-chloro-2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions.
Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,3-dimethylbenzene is coupled with 4-chloro-2-fluorophenyl triflate in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is usually performed in a polar solvent like tetrahydrofuran under inert atmosphere conditions .
Industrial Production Methods
Industrial production of 4’-Chloro-3-(2,3-dimethylphenyl)-2’-fluoropropiophenone may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4’-Chloro-3-(2,3-dimethylphenyl)-2’-fluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar solvents like dimethylformamide or dimethyl sulfoxide under reflux conditions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Substituted derivatives with amine or thiol groups.
科学研究应用
4’-Chloro-3-(2,3-dimethylphenyl)-2’-fluoropropiophenone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4’-Chloro-3-(2,3-dimethylphenyl)-2’-fluoropropiophenone involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
- 4’-Chloro-3-(2,3-dimethylphenyl)-3’-fluoropropiophenone
- 4’-Chloro-3-(2,3-dimethylphenyl)-2’-bromopropiophenone
- 4’-Chloro-3-(2,3-dimethylphenyl)-2’-iodopropiophenone
Uniqueness
4’-Chloro-3-(2,3-dimethylphenyl)-2’-fluoropropiophenone is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity. The specific arrangement of these substituents on the aromatic ring and the propiophenone backbone contributes to its distinct chemical and physical properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(18)10-16(15)19/h3-5,7-8,10H,6,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRBADRUAAHPRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644648 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-21-0 |
Source


|
| Record name | 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(2,3-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
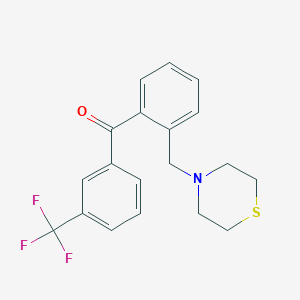
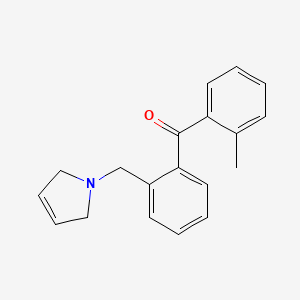
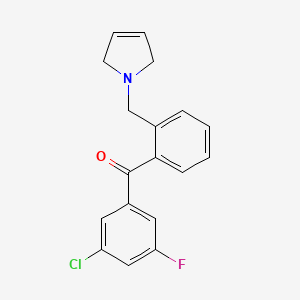
![Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1343417.png)
![Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1343418.png)
